6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
IUPAC Name |
6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPMPZTYSYAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the following steps:
Etherification: The o-hydroxyacetophenone is etherified using an appropriate alkylating agent.
Dehydrative Cyclization: The etherified product undergoes dehydrative cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and improve yields for benzofuran derivatives .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions. This reaction is critical for introducing diverse functional groups:
Palladium-Catalyzed Cross-Couplings
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives. For example, coupling with phenyl boronic acid yields 6-phenyl-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine. This reaction typically employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C .
-
Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos, generating secondary amines at the 6-position .
Table 1: Substitution Reactions of the Bromine Atom
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 6-Aryl derivatives | 70–85 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Toluene, 110°C | 6-Amino derivatives | 65–78 |
Functionalization of the Amine Group
The secondary amine undergoes alkylation, acylation, and sulfonation:
Acylation
Reacts with acetyl chloride in the presence of triethylamine to form the corresponding acetamide. This reaction proceeds quantitatively in dichloromethane at 0–25°C .
Sulfonation
Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamide derivatives. This reaction is stereospecific and proceeds via an intermediate sulfonate ester .
Cyclization and Ring-Opening Reactions
The dihydrobenzofuran ring participates in acid-mediated cyclization and reductive ring-opening:
Acid-Catalyzed Cyclization
In H₂SO₄, the compound undergoes intramolecular cyclization to form tricyclic derivatives, such as fused benzofuran-indole systems .
Reductive Ring-Opening
Using LiAlH₄ in THF, the benzofuran ring opens to yield a substituted phenethylamine derivative. This reaction is temperature-sensitive and achieves 60–75% yields .
Oxidation of the Amine
The amine group is oxidized to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃. This reaction is pH-dependent and proceeds optimally at 25°C .
Reduction of the Benzofuran Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the dihydrobenzofuran to a tetrahydro derivative, altering the compound’s planarity and biological activity .
Table 2: Reactivity Comparison with Analogues
| Compound | Bromine Reactivity | Amine Reactivity | Ring Stability |
|---|---|---|---|
| 6-Bromo-2,3-dihydrobenzofuran-3-amine | Moderate | High | Moderate |
| 6-Bromo-N-methyl analogue | High | Moderate | Low |
The isopropyl group in 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine sterically hinders electrophilic attacks at the amine site compared to N-methyl analogues .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity:
- Preliminary studies have indicated that compounds similar to 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This is due to the presence of the benzofuran moiety, which is known for its biological activity.
-
Anticancer Potential:
- Research has suggested that benzofuran derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
-
Neuroprotective Effects:
- The compound's structure allows it to cross the blood-brain barrier, potentially offering neuroprotective benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress.
Organic Synthesis Applications
-
Building Block in Synthesis:
- This compound serves as a versatile building block in organic synthesis. Its bromine atom can be utilized in cross-coupling reactions to form more complex structures, making it valuable in the development of new pharmaceuticals.
-
Synthesis of Heterocycles:
- The compound can be employed in the synthesis of various heterocyclic compounds, which are pivotal in drug discovery. Its reactivity allows for the formation of novel structures that may possess unique pharmacological properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Demonstrated that derivatives of benzofuran showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties for related compounds like this compound. |
| Johnson et al. (2021) | Anticancer Properties | Found that benzofuran derivatives induced apoptosis in breast cancer cells, indicating that this compound could have similar effects due to its structural characteristics. |
| Lee et al. (2022) | Neuroprotection | Reported neuroprotective effects of benzofuran compounds against oxidative stress in neuronal cell lines, supporting further investigation into 6-Bromo-N-propan-2-yl derivatives for neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with molecular targets in biological systems. The bromine atom and the amine group play crucial roles in its activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns : The target compound’s bromine at C6 distinguishes it from analogs like and , which feature bromine at C4. Halogen position impacts electronic properties and binding interactions in biological targets.
- Amine Substitution : The isopropyl group (-NH-propan-2-yl) enhances steric bulk and lipophilicity compared to unsubstituted amines (e.g., ) or ethyl-substituted variants ().
- Stereochemistry : Chiral centers (e.g., (3R) in ) influence pharmacological activity, suggesting enantiomeric purity is critical for the target compound’s efficacy.
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound are unavailable, related compounds highlight trends:
Biological Activity
Overview
6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, notable for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. The presence of the bromine atom and the propan-2-yl group in its structure enhances its biological profile, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrNO |
| Molar Mass | 256.14 g/mol |
| Density | 1.41 g/cm³ (predicted) |
| Boiling Point | 297.7 °C (predicted) |
| pKa | 7.46 (predicted) |
Antibacterial Activity
Research indicates that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study reported that certain benzofuran derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , indicating moderate to good antibacterial activity . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against similar pathogens.
Antifungal Activity
In addition to antibacterial properties, benzofurans have been evaluated for antifungal activity. Compounds with similar structures have shown promising results against fungi such as Candida albicans , with MIC values indicating effective inhibition of fungal growth . The potential of this compound in this regard remains to be fully explored but is supported by the broader activity of related compounds.
Anticancer Activity
Benzofurans are also recognized for their anticancer properties. Some studies have highlighted that derivatives can inhibit the proliferation of cancer cell lines, showcasing their potential as therapeutic agents in oncology. The exact anticancer activity of this compound requires further investigation; however, its structural attributes align with known anticancer mechanisms observed in related compounds.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzofuran derivatives against Escherichia coli and Staphylococcus aureus , reporting MIC values as low as 0.0195 mg/mL for certain compounds . While specific data on the compound is not available, the trends observed in similar structures suggest a potential for comparable activity.
- Antifungal Assessment : Another investigation into benzofuran derivatives revealed that several exhibited significant antifungal activity against Candida albicans and other fungal strains . The findings support the hypothesis that this compound may also possess antifungal properties.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine?
The synthesis of brominated benzofuran-amine derivatives typically involves multi-step reactions. A common approach includes:
- Core benzofuran formation : Cyclization of substituted phenols with bromine-containing precursors under acidic or basic conditions.
- Amine functionalization : Introducing the isopropylamine group via nucleophilic substitution or reductive amination. For example, stereoselective synthesis of related dihydrobenzofuran-3-amine derivatives often employs chiral catalysts or resolving agents to control enantiomeric purity .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. Key considerations :
- Reaction temperature and solvent polarity significantly impact yield and stereochemical outcomes.
- Intermediate characterization (e.g., LC-MS or H NMR) is critical to monitor reaction progress .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Primary methods :
Q. Advanced applications :
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB for stereochemical analysis .
- Dynamic NMR : Study conformational flexibility of the dihydrobenzofuran ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Contradictions may arise due to competing reaction pathways (e.g., racemization during amination). Methodological strategies include:
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired stereoisomers.
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-propan-2-amine) to direct stereochemistry .
- Mechanistic studies : Employ DFT calculations to model transition states and predict selectivity .
Case example :
In the synthesis of (R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, chiral resolution via diastereomeric salt formation with tartaric acid achieved >98% enantiomeric excess .
Q. What computational methods predict the reactivity and biological interactions of this compound?
Approaches :
- Docking studies : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Benzofuran derivatives often exhibit affinity for CNS targets due to structural mimicry of neurotransmitters .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using descriptors like logP and polar surface area .
- Molecular dynamics : Assess stability of ligand-receptor complexes over time.
Data validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand binding) to resolve discrepancies .
Q. How can researchers evaluate the biological activity of this compound in disease models?
Methodological workflow :
Target identification : Prioritize pathways based on structural analogs (e.g., benzofurans with reported antitumor or antibacterial activity) .
In vitro screening :
- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme inhibition : Test activity against kinases or proteases using fluorogenic substrates.
Mechanistic studies :
- Flow cytometry : Assess apoptosis or cell cycle arrest.
- Western blotting : Quantify protein expression changes (e.g., p53 or caspase-3) .
Q. Challenges :
- Address false positives in screening by counterassay validation (e.g., orthogonal assays for hit confirmation).
Q. What strategies mitigate data contradictions in reaction kinetics or product yields?
Root causes :
- Variable bromine reactivity due to steric hindrance or solvent effects.
- Competing side reactions (e.g., dehalogenation under reducing conditions).
Q. Solutions :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions.
- In situ monitoring : Use ReactIR or PAT tools to track intermediate formation .
- Isotopic labeling : C-labeled precursors to trace reaction pathways .
Q. How does the bromine substituent influence the compound’s physicochemical properties?
Key effects :
- Lipophilicity : Bromine increases logP, enhancing membrane permeability but potentially reducing solubility.
- Electron-withdrawing effects : Stabilize negative charge in intermediates during nucleophilic substitution.
- Steric bulk : Impacts binding to sterically sensitive targets (e.g., enzyme active sites).
Q. Experimental validation :
Q. What safety protocols are essential for handling this compound?
Critical measures :
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential lachrymatory effects (observed in similar bromobenzofurans) .
- Waste disposal : Halogenated waste streams to avoid environmental contamination.
First aid : Immediate rinsing for skin/eye contact and medical evaluation for inhalation exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
